molecular formula C13H11FN2O B2767045 2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine CAS No. 2191212-90-3

2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine

Cat. No.: B2767045
CAS No.: 2191212-90-3
M. Wt: 230.242
InChI Key: KALGQPGNPIOTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a fluorine atom and an indene moiety

Preparation Methods

The synthesis of 2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-inden-1-ol with 5-fluoropyrimidine under basic conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and pyrimidine derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The fluorine atom enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-7-15-13(16-8-10)17-12-6-5-9-3-1-2-4-11(9)12/h1-4,7-8,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALGQPGNPIOTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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